molecular formula C11H18F2N2O2 B3013099 4,4-difluoro-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide CAS No. 2097866-96-9

4,4-difluoro-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide

Cat. No. B3013099
CAS RN: 2097866-96-9
M. Wt: 248.274
InChI Key: WCWCNHCFYRHYCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds can be complex, involving multiple steps and varying yields. For instance, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was achieved in 9 steps with an overall yield of 1% . This indicates that the synthesis of similar difluorinated compounds, such as the one , may also require a multi-step process and optimization to improve yields. The use of TMSCl/NaI for desmethylation and subsequent radiolabeling steps suggests that similar strategies could be employed in the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is critical in determining their chemical reactivity and interaction with biological targets. The presence of fluorine atoms can significantly alter the electronic distribution within the molecule, potentially affecting its binding affinity and selectivity. The papers do not provide detailed molecular structure analysis of "4,4-difluoro-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide," but the synthesis of related compounds with multiple fluorine atoms suggests that such analysis would be necessary to understand the compound's properties and potential applications .

Chemical Reactions Analysis

The chemical reactions involving fluorinated compounds can be diverse. For example, the synthesis of polyfluoro-1,3,5-triaryl-4,5-dihydro-1H-pyrazoles involves the reaction of (4-hydroxypiperidin-1-yl)tetrafluorochalcones with phenylhydrazine . This indicates that the piperidine moiety can participate in reactions with hydrazine derivatives, which could be relevant for the synthesis or modification of "this compound." Additionally, the conversion of ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate to its amide derivative demonstrates the feasibility of amide bond formation in the presence of fluorine substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. These properties include increased stability against metabolic degradation, the potential for strong hydrogen bonding, and altered pKa values. While the papers do not provide specific data on the physical and chemical properties of "this compound," they do suggest that similar fluorinated compounds possess unique properties that could be advantageous in drug design and other applications .

Scientific Research Applications

Heterocyclic Compound Synthesis

One study describes a unified synthetic strategy for the assembly of four new heterocyclic libraries, utilizing tetrahydropyran-containing ketoesters for efficient fusion of pyran and piperidinone cores. This process was enhanced by Prins cyclization and Au(I)-catalyzed cycloisomerization, leading to a diverse compound library (Cui et al., 2012).

Radioligand Development for Brain Receptors

Another application involves the development of radioligands, such as 123I-labeled AM251, for in vivo binding to cannabinoid CB1 receptors in the mouse brain. This research provides insights into the distribution and function of cannabinoid receptors, which are critical for understanding various neurological and psychiatric disorders (Gatley et al., 1996).

Fluorescent Dye Development

Research into pyrene-based D-π-A dyes demonstrates the utility of derivatives of piperidine for creating compounds that exhibit solvatochromism and high fluorescence brightness across a range of solvents, including water. These properties are crucial for applications in sensing and imaging technologies (Niko et al., 2014).

Automated Synthesis for Tuberculosis Treatment Components

A study on the automated flow preparation of piperazine-2-carboxamide demonstrates the integration of new technologies in the synthesis of compounds for medical use. Piperazine-2-carboxamide is a component of Rifater®, used in treating tuberculosis, highlighting the role of automated synthesis in enhancing drug development processes (Ingham et al., 2014).

Neuroinflammation Imaging

The development of [11C]CPPC, a PET radiotracer specific for CSF1R, demonstrates the application of piperidine derivatives in imaging microglia and studying neuroinflammation. This research contributes to understanding the role of microglia in neuropsychiatric disorders and the development of therapies targeting neuroinflammation (Horti et al., 2019).

properties

IUPAC Name

4,4-difluoro-N-(oxan-4-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2N2O2/c12-11(13)3-5-15(6-4-11)10(16)14-9-1-7-17-8-2-9/h9H,1-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWCNHCFYRHYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)N2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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